molecular formula C7H10N2O B11773268 2-Methyl-6-oxopiperidine-3-carbonitrile

2-Methyl-6-oxopiperidine-3-carbonitrile

Cat. No.: B11773268
M. Wt: 138.17 g/mol
InChI Key: QHIXHBVTXVWUOW-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Chemical Research

Piperidine and its derivatives are not merely academic curiosities; they are integral components in the synthesis of numerous pharmaceuticals and natural products. bldpharm.comaccelachem.com The versatility of the piperidine ring allows for extensive functionalization, leading to a wide array of chemical entities with distinct biological activities.

In the realm of synthetic organic chemistry, the piperidine scaffold serves as a robust and reliable core structure. Its saturated, non-planar conformation allows for the precise spatial arrangement of substituents, which is crucial for targeted molecular interactions. Chemists have developed a multitude of synthetic strategies to construct the piperidine ring, including hydrogenation of pyridine (B92270) precursors, various cyclization reactions (such as intramolecular amination and cycloadditions), and multi-component reactions. bldpharm.com These methods provide access to a vast chemical space of substituted piperidines, enabling the synthesis of complex natural products and novel therapeutic agents. whiterose.ac.uknih.govgoogle.com

The piperidine motif is a key component in a wide range of bioactive molecules, including many alkaloids and approved drugs. accelachem.comsigmaaldrich.com Its presence can significantly influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. sigmaaldrich.com The structural diversity of piperidine derivatives is vast, encompassing simple substituted rings, spiro-fused systems, and condensed bicyclic structures. bldpharm.com This diversity translates to a broad spectrum of pharmacological activities, with piperidine-containing compounds being investigated and used as anticancer, antiviral, anti-Alzheimer's, and analgesic agents. aablocks.comchemicalregister.comnih.gov

Focus on 2-Methyl-6-oxopiperidine-3-carbonitrile within Piperidinone Chemistry

Within the broad family of piperidine derivatives, those containing a ketone functional group, known as piperidinones or piperidones, are of particular interest. vulcanchem.com The compound This compound is a member of this subclass, specifically a 2-piperidinone (also known as a δ-lactam).

PropertyValue
IUPAC Name This compound
CAS Number 1935384-28-3
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES N#CC(CC1)C(C)NC1=O

Table 1: Chemical Properties of this compound. Data sourced from chemical supplier databases. bldpharm.com

Publicly available, peer-reviewed research specifically detailing the synthesis, properties, and applications of this compound is notably scarce. However, its structure, featuring a lactam ring, a nitrile group, and a chiral center at the 2-position, places it firmly within the context of piperidinone chemistry. The synthesis of related 6-oxopiperidine structures has been achieved through methods like the cyclization of 6-oxo amino acids. whiterose.ac.uk The reactivity of the piperidinone scaffold is well-documented, with the carbonyl group and the adjacent nitrogen atom providing sites for various chemical transformations. rsc.orgnih.gov

Overview of Research Trajectories for the Compound

Given the limited specific research on this compound, its potential research trajectories can be inferred from the known chemistry of its constituent functional groups.

Synthetic Elaboration: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles. Each of these transformations would yield a new class of derivatives with potentially unique biological profiles.

Stereoselective Synthesis: The methyl group at the 2-position creates a chiral center. Developing stereoselective syntheses to access individual enantiomers of the compound would be a critical step. This is because the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Medicinal Chemistry Scaffolding: The core structure could serve as a scaffold for building libraries of compounds for biological screening. The N-H group of the lactam can be alkylated or acylated, and the nitrile group can be transformed, allowing for the systematic exploration of structure-activity relationships (SAR). Research on similar piperidinone structures has shown their potential as anticancer agents, making this a logical area of investigation. nih.gov

Polymer Chemistry: Lactams, such as the 6-oxopiperidine ring system, can potentially undergo ring-opening polymerization to form polyamides. The substituents on the ring could influence the properties of the resulting polymer, opening avenues in materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-methyl-6-oxopiperidine-3-carbonitrile

InChI

InChI=1S/C7H10N2O/c1-5-6(4-8)2-3-7(10)9-5/h5-6H,2-3H2,1H3,(H,9,10)

InChI Key

QHIXHBVTXVWUOW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(=O)N1)C#N

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-Methyl-6-oxopiperidine-3-carbonitrile

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the amide bond within the lactam ring and the carbon-carbon bonds that form the backbone of the acyclic precursor.

A primary disconnection across the C6-N1 amide bond reveals a δ-amino acid derivative, specifically 5-amino-4-cyano-5-methylhexanoic acid or its corresponding ester. This linear precursor contains all the necessary atoms and functional groups poised for cyclization.

Further disconnection of this acyclic intermediate suggests several potential starting materials. One approach involves a disconnection adjacent to the cyano group, pointing towards a Michael addition of a cyanide equivalent to an α,β-unsaturated ester. Another key disconnection can be made between C4 and C5, suggesting a conjugate addition of an amine to a suitable acceptor or the alkylation of a nitrile-stabilized carbanion. These disconnections lead to simpler and more readily available precursors, such as derivatives of crotonaldehyde, cyanoacetic acid, and ammonia or an ammonia equivalent.

A plausible retrosynthetic pathway is outlined below:

Target: this compound

Precursor 1 (via Lactamization): 5-Amino-4-cyano-5-methylhexanoic acid ethyl ester

Precursor 2 (via Michael Addition): Ethyl 4-cyano-5-methylhexa-2,4-dienoate + Ammonia

Starting Materials: Ethyl cyanoacetate, 3-methyl-2-butenal

This analysis highlights that the key challenge lies in the stereocontrolled construction of the acyclic precursor before the final ring-closing step.

Direct Synthesis Approaches to the Piperidinone Core

Direct synthesis involves the forward execution of the plans developed during retrosynthetic analysis, focusing on building the target molecule from simple starting materials.

Multi-step synthesis allows for the methodical construction of complex molecules by linking a series of individual reactions. syrris.jprsc.org This approach offers flexibility in introducing functional groups and controlling stereochemistry. A hypothetical multi-step synthesis for this compound could proceed as follows:

Knoevenagel Condensation: Reaction of an appropriate aldehyde, such as 3-methyl-2-butenal, with ethyl cyanoacetate using a base like piperidine (B6355638) or an ammonium salt to form an α,β-unsaturated cyanoester.

Conjugate Addition: Introduction of a nitrogen-containing nucleophile. This could be achieved via a Michael addition of a protected amine or an azide, followed by reduction.

Reduction: If an unsaturated intermediate is formed, selective reduction of one double bond might be necessary. For instance, catalytic hydrogenation could reduce a carbon-carbon double bond while leaving the nitrile and ester groups intact.

Deprotection and Cyclization: Removal of the nitrogen protecting group, followed by spontaneous or thermally-induced lactamization to form the 6-oxopiperidine ring. The ester is converted into the amide by the newly deprotected amine.

This type of sequential approach is robust and allows for purification and characterization of intermediates, ensuring the final product's integrity. researchgate.net

This strategy relies on synthesizing a linear precursor that contains all the necessary atoms and is functionalized to facilitate ring closure. A common method is the intramolecular cyclization of δ-amino esters or acids. nih.gov For the target molecule, an acyclic precursor like ethyl 5-amino-4-cyano-5-methylhexanoate would be synthesized first. Upon heating or treatment with a mild base, the terminal amino group attacks the ester carbonyl, eliminating ethanol and forming the stable six-membered lactam ring.

Another powerful method involves reductive cyclization. researchgate.net For instance, a precursor containing an azide and an ester, or a nitro group and a diester, can be subjected to catalytic hydrogenation. This reaction simultaneously reduces the nitro/azide group to an amine and can induce cyclization onto the nearby ester, forming the lactam in a single, efficient step.

Table 1: Comparison of Precursor Cyclization Strategies

Method Precursor Type Key Reagents Advantages
Thermal Lactamization δ-Amino ester Heat, Mild Base Simple, often high-yielding
Reductive Cyclization δ-Azido ester H₂, Pd/C Forms amine and cyclizes in one pot

The intramolecular aza-Michael (IAM) reaction is a powerful tool for constructing nitrogen-containing heterocycles. rsc.org This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or nitrile tethered to the same molecule. researcher.lifesemanticscholar.org

To synthesize this compound via this route, a precursor such as (E)-6-amino-5-cyanohept-2-enoic acid ester would be required. The primary amine at the C6 position would act as the nucleophile, and the α,β-unsaturated system would be the Michael acceptor. The reaction can be catalyzed by either a base or an acid and often proceeds with high diastereoselectivity, which is crucial for establishing the relative stereochemistry of the methyl and cyano groups. Organocatalysts have also been shown to be highly effective in promoting asymmetric aza-Michael reactions, offering a route to enantiomerically enriched piperidinones. nih.govrsc.org

Table 2: Catalysts for Intramolecular Aza-Michael Reactions

Catalyst Type Example Role
Base DBU, K₂CO₃ Deprotonates the amine, increasing nucleophilicity
Acid TFA, Sc(OTf)₃ Activates the Michael acceptor

Modern synthetic methods include the use of transition metal-catalyzed reactions involving carbene intermediates. nih.gov A potential, though advanced, strategy for the synthesis of the target piperidinone could involve a rhodium- or copper-catalyzed intramolecular C-H insertion reaction.

This approach would start with a diazo compound, such as ethyl 2-diazo-4-cyano-5-methylhexanoate. Upon treatment with a rhodium(II) catalyst, such as Rh₂(OAc)₄, a highly reactive carbene intermediate is generated. This carbene could then undergo an intramolecular C-H insertion at the C5 position. Subsequent reaction of the resulting intermediate would lead to the formation of the piperidinone ring. The use of chiral catalysts can influence the stereochemical outcome of the C-H insertion, providing a pathway to diastereomerically and even enantiomerically pure products. researchgate.net While synthetically challenging, this method represents a cutting-edge approach to constructing complex heterocyclic systems with high efficiency.

Cyclization Reactions

Intramolecular Radical Cyclization of 1,6-Enynes

The intramolecular radical cyclization of 1,6-enynes serves as a powerful strategy for constructing complex cyclic and polycyclic frameworks. nih.govresearchgate.net This method has been successfully applied to the synthesis of fused piperidinone systems through photoredox-catalyzed radical cascade annulations. nih.gov

The process is initiated by the generation of a radical which adds to the alkyne moiety of the 1,6-enyne substrate. This addition creates a vinyl radical that subsequently undergoes an intramolecular cyclization by attacking the tethered alkene. This cascade reaction leads to the formation of densely functionalized carbo- and heterocycles. nih.gov In the context of piperidinone synthesis, nitrogen-tethered 1,6-enynes can be employed to generate fused bicyclic piperidinone structures. For example, a photoredox-catalyzed annulation using an acridinium photocatalyst and a pyridine (B92270) N-oxide as an oxy-radical precursor has been developed. nih.gov This reaction proceeds under mild, metal-free conditions with blue LED irradiation, yielding fused piperidinones in good yields and with high diastereoselectivity. nih.gov

The versatility of this method allows for the synthesis of a variety of hexahydroindeno[2,1-c]pyridin-4-ones from N-Ts-substituted 1,6-enynes. nih.gov The reaction demonstrates good functional group tolerance, accommodating various aromatic substituents on the enyne substrate. nih.gov

Table 1: Examples of Fused Piperidinone Synthesis via Radical Cyclization of 1,6-Enynes

Entry Starting Enyne Product Yield (%) Diastereomeric Ratio (dr)
1 N-Tosyl-N-(2-ethynylphenyl)-3-phenylallylamine Hexahydroindeno[2,1-c]pyridin-4-one derivative 75 >20:1
2 N-Tosyl-N-(2-ethynylphenyl)-3-(4-fluorophenyl)allylamine 4-Fluorophenyl substituted derivative 78 >20:1
3 N-Tosyl-N-(2-ethynylphenyl)-3-(4-chlorophenyl)allylamine 4-Chlorophenyl substituted derivative 82 >20:1
4 N-Tosyl-N-(2-ethynylphenyl)-3-(4-bromophenyl)allylamine 4-Bromophenyl substituted derivative 71 >20:1

Data sourced from photoredox-catalyzed radical cascade annulations of 1,6-enynes. nih.gov

Radical Cyclization of Haloalkynes

The radical cyclization of substrates containing a haloalkyne moiety is a viable method for the construction of nitrogen heterocycles. This strategy typically involves the generation of a radical at a position that allows for an intramolecular attack on the alkyne's triple bond. While direct examples leading to this compound are not detailed, the synthesis of related saturated nitrogen heterocycles, including piperidines, has been systematically studied. nih.gov

In one approach, sulfonamides containing both an alkyne and an iodoalkyl subunit are subjected to a copper-based photoredox catalyst. nih.gov Under blue light irradiation and in the presence of a base, an alkyl radical is generated, which then undergoes an exclusive exo-dig cyclization onto the alkyne. This process has been shown to be effective for creating a range of ring sizes, including azetidines, pyrrolidines, piperidines, and azepanes. nih.gov Similarly, radical cyclizations of N-allyl-haloamines or N-allyl-α-haloamides, often catalyzed by copper, can be used to synthesize substituted pyrrolidines and other N-heterocycles. nih.govnih.gov These reactions proceed via an atom transfer radical cyclization (ATRC) mechanism, where a halogen atom is transferred to a metal catalyst to generate a carbon-centered radical, which then cyclizes. nih.gov

Photochemical Cycloaddition for Bicyclic Piperidinones

Photochemical [2+2] cycloaddition is a powerful and direct method for constructing strained four-membered rings, and its intramolecular variant is particularly useful for synthesizing bicyclic systems, including fused piperidinones. mdpi.comuwindsor.ca This reaction involves the light-induced excitation of a molecule containing two tethered π-systems (an alkene and an enone or cinnamamide moiety), leading to a concerted or stepwise formation of a cyclobutane ring. uwindsor.ca

This strategy has been effectively used in the synthesis of bicyclic piperidinones from N-alkenyl cinnamamides. mdpi.com Irradiation of these substrates with an appropriate light source, sometimes in the presence of a photosensitizer, promotes an intramolecular [2+2] cycloaddition to yield the corresponding fused lactams in excellent yields. mdpi.com The reaction can be performed on a gram scale, highlighting its practical utility. mdpi.com This photochemical approach provides access to novel bicyclic piperidine frameworks that can serve as valuable building blocks in medicinal chemistry. mdpi.com

Table 2: Synthesis of Bicyclic Piperidinones via Intramolecular [2+2] Photocycloaddition

Entry Substrate Product Irradiation Source Yield (%)
1 N-allyl cinnamamide Bicyclic piperidone derivative 427 nm light 95
2 N-but-3-enyl cinnamamide Fused piperidone system 427 nm light 92

Data sourced from intramolecular [2+2] cycloaddition reactions of N-alkenyl cinnamamides. mdpi.com

Grignard Reagent-Mediated Syntheses

Grignard reagents are highly versatile nucleophiles in organic synthesis, and their addition to pyridine N-oxides provides an effective route to substituted piperidines. This methodology involves the nucleophilic attack of the Grignard reagent on the pyridine ring, which is activated by the N-oxide. The resulting dihydropyridine intermediate can then be reduced to the corresponding piperidine.

This approach has been developed into an enantioselective synthesis of optically active piperidines. By using a chiral ligand, such as (R)-(+)-BINOL, in conjunction with the Grignard reagent, high yields (51-94%) and good enantiomeric excesses (54-80% ee) can be achieved. Subsequent recrystallization can further enhance the optical purity to over 99% ee. The reaction is compatible with a range of aryl Grignard reagents and substituted pyridine N-oxides. However, the use of alkyl Grignard reagents can sometimes lead to deprotonation rather than nucleophilic addition.

Table 3: Enantioselective Synthesis of Piperidines using Grignard Reagents

Entry Pyridine N-oxide Grignard Reagent Product Yield (%) ee (%)
1 4-Phenylpyridine N-oxide Phenylmagnesium bromide 2,4-Diphenylpiperidine derivative 90 78
2 4-Phenylpyridine N-oxide 4-Methoxyphenylmagnesium bromide 2-(4-Methoxyphenyl)-4-phenylpiperidine derivative 85 80
3 4-Phenylpyridine N-oxide 4-Chlorophenylmagnesium bromide 2-(4-Chlorophenyl)-4-phenylpiperidine derivative 91 75
4 Pyridine N-oxide Phenylmagnesium bromide 2-Phenylpiperidine derivative 94 54

Data sourced from the enantioselective addition of aryl Grignard reagents to pyridine N-oxides.

Functionalization of Glutarimide Precursors

The synthesis of highly functionalized piperidine-2,6-diones, or glutarimides, is a significant area of modern organic synthesis as it provides a pathway to more complex molecular systems. thieme-connect.comresearchgate.net Glutarimides serve as versatile precursors for compounds like this compound. The core strategy involves the construction and subsequent modification of the glutarimide ring system. thieme-connect.com

One established approach involves the Michael addition reaction, where active methylene (B1212753) compounds are added to α,β-unsaturated carbonyl compounds. researchgate.net For instance, a tandem process involving a base-catalyzed Michael addition followed by an intramolecular N-acylation of the carboxamido group can yield functionalized glutarimides. researchgate.net These glutarimide skeletons can then be selectively reduced or functionalized at one of the carbonyl groups to yield the 6-oxopiperidine structure. Further manipulation, such as the introduction of a methyl group at the 2-position and a carbonitrile at the 3-position, would complete the synthesis. Another method involves the reaction of acetamide derivatives with acrolein derivatives, which can be catalyzed by organocatalysts to build the core ring structure. thieme-connect.com The resulting piperidine-2,6-dione can then undergo further functionalization to achieve the target molecule.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.govscielo.org.mx This approach is valued for its high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. scielo.org.mx

Trisodium Citrate Dihydrate Catalyzed Syntheses

A novel and environmentally friendly protocol has been developed for the synthesis of diversely functionalized piperidinone derivatives using trisodium citrate dihydrate as a biodegradable, metal-free organocatalyst. arkat-usa.orgresearchgate.net This method involves a one-pot, three-component reaction of an aldehyde, cyanoacetamide, and a β-ketoester in aqueous ethanol at room temperature. arkat-usa.org While this specific reaction produces a 2-hydroxy-6-oxopiperidine derivative, the methodology highlights a green and efficient pathway to highly substituted piperidinones bearing the critical C3-cyano group. arkat-usa.orgresearchgate.net The use of trisodium citrate is advantageous due to its non-toxic nature and safety for the environment, even on a large scale. arkat-usa.org The optimal condition for this synthesis was found to be 20 mol % of the catalyst in a 1:1 v/v mixture of aqueous ethanol. arkat-usa.org

Table 1: Optimization of Trisodium Citrate Dihydrate Catalyzed Reaction

Entry Catalyst (mol %) Solvent Time (h) Yield (%)
1 --- None 10 0
2 10 Water 5 45
3 15 Water 5 50
4 20 Water 5 55
5 20 Ethanol 5 65
6 20 Methanol 5 62
7 20 Aqueous Ethanol (1:1) 1 98

Data derived from a model reaction for synthesizing methyl 4-(4-chlorophenyl)-5-cyano-2-hydroxy-2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-3-carboxylate. arkat-usa.orgresearchgate.net

One-Pot Three-Component Approaches

One-pot, three-component syntheses are a cornerstone for the efficient construction of highly substituted piperidines. researchgate.net These reactions offer significant advantages by reducing the number of synthetic steps and purification procedures, thereby saving time and resources. scielo.org.mx A general and effective approach involves the reaction of an aromatic aldehyde, an amine, and a β-ketoester. researchgate.net For the synthesis of a structure like this compound, a potential three-component strategy could involve the condensation of an appropriate aldehyde, a source of ammonia or a primary amine, and a β-keto nitrile that can provide the methyl and carbonitrile functionalities. The reaction catalyzed by trisodium citrate dihydrate is a prime example of such an approach, efficiently yielding complex piperidinone structures from simple starting materials. researchgate.net

Castagnoli–Cushman Reactions

The Castagnoli–Cushman Reaction (CCR) is a powerful method for synthesizing a wide variety of lactams through the reaction of an imine with a cyclic anhydride (B1165640). mdpi.comnih.gov This reaction has been a staple for over 50 years and has seen significant advancements in understanding its mechanism, allowing for the development of diastereoselective and even enantioselective variants. mdpi.comnih.gov

To generate a 2-Methyl-6-oxopiperidine core, 3-methylglutaric anhydride would serve as a suitable cyclic anhydride precursor. cwu.edu The reaction proceeds via the annulation of a 1,3-azadiene (formed in situ from an aldehyde and an amine) with the anhydride. cwu.edu Mechanistic studies suggest that the reaction involves the formation of amide-acid intermediates that undergo equilibrium with their anhydride counterparts before reacting in a Mannich-like mechanism to form the final lactam product. organic-chemistry.org This methodology is highly modular and allows for the creation of polysubstituted 2-oxopiperidines with excellent stereocontrol. cwu.edu

Table 2: Example of Castagnoli-Cushman Reaction Conditions

Component A Component B Solvent Temperature Outcome
3-Methylglutaric anhydride 1,3-Azadiene 2-MeTHF 80 °C Chemoselective formation of 2-oxopiperidine with high stereocontrol

Data derived from a study on remodeling 3-methylglutaric anhydride. cwu.edu

Stereoselective and Enantioselective Synthesis

The development of synthetic routes that control the three-dimensional arrangement of atoms is crucial, particularly for biologically active molecules.

Organocatalytic Enantioselective Pathways

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including piperidines. thieme-connect.comnih.gov Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can facilitate enantioselective transformations under mild conditions. nih.govrsc.org

For the synthesis of chiral piperidines, an organocatalytic asymmetric [4+2] cycloaddition is a viable strategy. rsc.org For example, the reaction between 3-vinyl indoles and imino esters, catalyzed by a chiral phosphoric acid, can produce highly functionalized piperidine-2-carboxylates in high yield and with excellent enantioselectivity (up to 99% ee). rsc.org A similar biomimetic approach using organocatalysts can be employed to synthesize 2-substituted piperidines, mimicking natural alkaloid synthesis pathways. nih.gov The functionalization of glutarimides can also be performed enantioselectively using organocatalysis, providing a route to chiral piperidine-2,6-diones which can then be converted to the target molecule. researchgate.net These methods provide a direct entry to enantiomerically enriched building blocks that are valuable for drug discovery.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry at the C2, C3, and C6 positions of the piperidine ring. Ring construction is often achieved through methods like the nitro-Mannich reaction followed by a ring-closure condensation. nih.gov Control over the relative stereochemistry between the C2 and C3 positions can be managed through either kinetic protonation of a nitronate intermediate or by allowing the nitro group to equilibrate under thermodynamic control. nih.gov

The stereochemistry at the C6 position, which bears the methyl group, is frequently established by the stereoselective reduction of an imine precursor. nih.gov The choice of reducing agent and reaction conditions dictates the final diastereomer. For instance, a cis relationship between the C2 and C6 substituents can be established using triacetoxyborohydride for the iminium ion reduction. nih.gov Conversely, a trans relationship can be achieved through acyliminium ion reduction with triethylsilane/TFA or via a Lewis acid-catalyzed imine reduction with lithium aluminum hydride. nih.gov Asymmetric hydrogenation using metal catalysts is another powerful technique for establishing specific stereocenters during the synthesis of piperidine rings. nih.gov

Table 1: Methods for Diastereocontrol in Piperidine Synthesis
Stereochemical RelationshipMethodKey Reagents/ConditionsReference
C2/C3 ControlKinetic ProtonationProtonation of a nitronate intermediate nih.gov
C2/C3 ControlThermodynamic EquilibrationEquilibration of the nitro group nih.gov
C2/C6-cisIminium Ion ReductionTriacetoxyborohydride nih.gov
C2/C6-transAcyliminium Ion ReductionTriethylsilane/TFA nih.gov

Chiral Separation Techniques (e.g., Preparative HPLC)

When a synthesis yields a mixture of enantiomers or diastereomers, chiral separation techniques are employed to isolate the desired stereoisomer. Preparative High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Commonly used CSPs for preparative separations include those derived from polysaccharides like cellulose and amylose. nih.govnih.gov The choice of mobile phase is critical and can be optimized for sample solubility and separation efficiency. Modes of operation include normal phase, reversed-phase, and polar ionic modes. Supercritical Fluid Chromatography (SFC) is an alternative that offers advantages in speed and reduced solvent consumption, making it particularly suitable for preparative scale separations. nih.gov

Table 2: Chiral Separation Technologies
TechniqueChiral Selector/Stationary PhaseKey AdvantagesReference
Preparative HPLCPolysaccharide-derived CSPs (e.g., cellulose, amylose)High resolution, versatile mobile phases nih.govnih.gov
Supercritical Fluid Chromatography (SFC)Cellulose-based CSPsFast separation, reduced solvent waste, ideal for prep scale nih.gov
Counter-Current Chromatography (CCC)Hydroxyethyl-β-cyclodextrin (HE-β-CD)High recovery rates, suitable for specific compounds nih.gov

Derivatization and Functional Group Introduction

The functional groups of this compound can be introduced strategically during the synthesis or by modifying the core structure.

Introduction of Methyl and Carbonitrile Groups

The core structure containing the methyl and carbonitrile groups can be efficiently assembled by synthesizing a substituted dihydropyridone precursor, which is then reduced. A common strategy involves the reaction of a β-amino enone, such as 4-(dimethylamino)but-3-en-2-one, with an active methylene compound like malononitrile. researchgate.net This reaction forms an intermediate that cyclizes to yield 1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile. researchgate.net Subsequent hydrogenation of this dihydropyridone intermediate saturates the ring to form the desired this compound. Other strategies focus on the modification of a pre-formed pyridine ring, followed by hydrogenation. researchgate.net

Carboxylic Acid Formation (Oxidation/Carboxylation)

The carbonitrile group at the C3 position is a versatile precursor to a carboxylic acid. This transformation is typically achieved through hydrolysis under either acidic or basic conditions. docbrown.infolibretexts.org Refluxing the nitrile with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH) effectively converts the C≡N group to a COOH group. docbrown.info The basic hydrolysis initially forms the carboxylate salt, which is then protonated in a separate acidic workup step. pressbooks.pub

Alternative, though less direct, methods for introducing a carboxylic acid group onto a piperidine ring include the oxidation of a primary alcohol or an aldehyde at the corresponding position. libretexts.orgpressbooks.pub Carboxylation of a Grignard reagent, formed from a corresponding halide, with carbon dioxide is another powerful method for creating a carboxylic acid, which also extends the carbon chain by one carbon. libretexts.orgpressbooks.pub

Esterification and Amidation Strategies

Once the carboxylic acid derivative (2-Methyl-6-oxopiperidine-3-carboxylic acid) is formed, it can be readily converted into esters and amides.

Esterification : The direct condensation of the carboxylic acid with an alcohol is a common method. This reaction is often facilitated by dehydrating agents or catalysts. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are effective for esterification under mild conditions. researchgate.net Aromatic carboxylic anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a base, can also be used to promote ester formation. tcichemicals.com

Amidation : The formation of an amide bond between the carboxylic acid and an amine is a fundamental transformation. Direct amidation can be achieved thermally, often requiring catalysts to proceed under milder conditions and to remove the water byproduct. mdpi.comencyclopedia.pub Boronic acid derivatives have emerged as effective catalysts for this transformation. mdpi.comencyclopedia.pub Alternatively, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with an additive like 4-Dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net

Boc-Protection and Deprotection Strategies

The secondary amine of the piperidine ring is often protected to prevent unwanted side reactions during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under many reaction conditions and its ease of removal. wikipedia.orgfishersci.co.uk

Protection : The Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org Common bases include sodium hydroxide (B78521) or 4-dimethylaminopyridine (DMAP), and the reaction can be performed in various solvents like water, THF, or acetonitrile. fishersci.co.uk

Deprotection : The Boc group is acid-labile and is readily cleaved under acidic conditions. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or hydrogen chloride (HCl) in methanol or ethyl acetate, are commonly used for deprotection. wikipedia.orgfishersci.co.uk These conditions are generally mild enough to leave other functional groups, such as esters or amides, intact.

Table 3: Summary of Functional Group Transformations
TransformationStarting GroupProduct GroupKey Reagents/ConditionsReference
HydrolysisCarbonitrile (-CN)Carboxylic Acid (-COOH)H₃O⁺ or OH⁻, heat docbrown.infolibretexts.org
EsterificationCarboxylic Acid (-COOH)Ester (-COOR)Alcohol (R-OH), DMTMM or MNBA researchgate.nettcichemicals.com
AmidationCarboxylic Acid (-COOH)Amide (-CONR₂)Amine (R₂NH), EDCI/DMAP or Boronic Acid Catalyst encyclopedia.pubresearchgate.net
Boc-ProtectionAmine (-NH-)Boc-Amine (-N(Boc)-)Boc₂O, Base (e.g., DMAP) fishersci.co.uk
Boc-DeprotectionBoc-Amine (-N(Boc)-)Amine (-NH-)Strong Acid (e.g., TFA, HCl) wikipedia.orgfishersci.co.uk

Advanced Synthetic Transformations

Reductive Amination Strategies

Reductive amination serves as a powerful and versatile tool for the formation of C-N bonds and the construction of nitrogen-containing heterocycles. In the context of this compound synthesis, intramolecular reductive amination of a δ-keto nitrile precursor is a key strategy. This approach typically involves the cyclization of an open-chain intermediate containing both a ketone and a nitrile group, which upon reduction and cyclization, forms the desired piperidinone ring.

A plausible synthetic route involves the initial formation of a δ-keto nitrile, such as 5-cyano-4-methyl-5-oxopentanenitrile, which can then undergo intramolecular reductive cyclization. While specific literature detailing this exact transformation for this compound is not abundant, the general principles of intramolecular reductive amination of keto nitriles are well-established. For instance, the use of catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common practice for such cyclizations.

Precursor TypeReducing Agent/CatalystKey TransformationRef.
δ-Keto NitrileH₂, Pd/C or Raney NiIntramolecular Reductive AminationGeneral Knowledge
Amino-keto-nitrileNaBH₃CNIntramolecular Cyclization/ReductionGeneral Knowledge

Hydrogenation of Unsaturated Piperidinones

Catalytic hydrogenation of unsaturated piperidinone precursors, such as dihydropyridinones, is another effective strategy for obtaining this compound. This method relies on the synthesis of a suitable unsaturated heterocyclic intermediate, which is then reduced to the saturated piperidinone ring. The hydrogenation is typically carried out using a heterogeneous or homogeneous catalyst in the presence of hydrogen gas.

The choice of catalyst is crucial for achieving high yields and, in the case of chiral synthesis, high enantioselectivity. Common catalysts for this transformation include palladium, platinum, and rhodium-based systems. The reaction conditions, such as pressure, temperature, and solvent, can also significantly impact the efficiency and selectivity of the hydrogenation.

For the synthesis of this compound, a potential unsaturated precursor would be 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile or a related dihydropyridinone derivative. The hydrogenation of the double bond within the ring would lead to the desired saturated product. Asymmetric hydrogenation using chiral catalysts can be employed to produce enantiomerically enriched this compound.

Unsaturated PrecursorCatalystKey TransformationRef.
DihydropyridinonePd/C, PtO₂, Rh/CCatalytic Hydrogenation jst.go.jp
TetrahydropyridinoneChiral Rhodium ComplexAsymmetric HydrogenationGeneral Knowledge

Biocatalytic Approaches in Piperidinone Synthesis

The use of enzymes in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental compatibility. Biocatalytic approaches for the synthesis of chiral piperidines and their derivatives are increasingly being explored. nih.gov

For the synthesis of this compound, several biocatalytic strategies can be envisioned. One approach is the enzymatic kinetic resolution of a racemic mixture of the target compound or a key intermediate. Lipases, for example, are commonly used for the resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis.

Another promising biocatalytic method is the use of transaminases for the asymmetric synthesis of the piperidine ring. A transaminase could catalyze the amination of a suitable keto-precursor, leading to a chiral amine that can subsequently cyclize to form the enantiomerically enriched piperidinone. Furthermore, engineered enzymes, such as imine reductases (IREDs) and ene-reductases, can be employed for the asymmetric reduction of imines and unsaturated precursors, respectively, providing access to chiral piperidinones. nih.gov While specific enzymatic routes to this compound are not extensively documented, the application of these enzyme classes to similar structures is well-precedented. capes.gov.brnih.gov

Transition Metal-Free Synthetic Methodologies

The development of transition metal-free synthetic methods is a growing area of research, driven by the desire to reduce costs and the environmental impact associated with metal catalysts. For the synthesis of this compound, organocatalysis and other metal-free cyclization strategies offer viable alternatives.

One such approach is the intramolecular Michael addition. A suitably functionalized acyclic precursor, containing a nucleophilic amine and a Michael acceptor (an α,β-unsaturated nitrile), can undergo cyclization to form the piperidinone ring. This reaction can often be promoted by a base or an organocatalyst. For instance, the cyclization of a precursor like N-(3-cyanoprop-2-enoyl)alaninal could potentially yield the desired product.

Organocatalyzed domino reactions, which involve a cascade of reactions in a single pot, can also be employed. For example, a Michael addition followed by a cyclization and tautomerization sequence could be designed to construct the this compound scaffold from simpler starting materials. While direct examples for the target molecule are scarce, the principles of transition-metal-free synthesis of functionalized piperidines are well-established. nih.gov

StrategyKey ReactionCatalyst/PromoterRef.
Intramolecular CyclizationMichael AdditionBase or OrganocatalystGeneral Knowledge
Domino ReactionMichael Addition/CyclizationOrganocatalystGeneral Knowledge

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the precise structure and connectivity of atoms within a molecule. However, specific experimental spectra for 2-Methyl-6-oxopiperidine-3-carbonitrile are not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon-hydrogen framework of a molecule. For this compound, which possesses two stereocenters at the C2 and C3 positions, NMR would be critical for determining its relative stereochemistry.

Proton Nuclear Magnetic Resonance (¹H-NMR)

A detailed ¹H-NMR spectrum, which provides information on the chemical environment, connectivity, and stereochemical arrangement of hydrogen atoms, could not be located for this specific compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Similarly, no experimental ¹³C-NMR data, which would identify all unique carbon environments within the molecule, including the carbonyl, nitrile, and aliphatic carbons, are publicly available.

Diastereomeric Ratio Determination by NMR

The synthesis of a molecule with multiple stereocenters, such as this compound, often results in a mixture of diastereomers. NMR spectroscopy is the primary method for determining the ratio of these stereoisomers. This is typically achieved by integrating the signals of protons that are unique to each diastereomer. For an accurate determination, it is crucial to select well-resolved signals, often from methyl or methine groups, and ensure proper spectral processing, including baseline correction. Without the actual ¹H-NMR spectrum of a synthesized sample, it is impossible to discuss the specific diastereomeric ratio for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While vendor information confirms the molecular weight, specific experimental data from High-Resolution Mass Spectrometry (HRMS) is not available. bldpharm.com HRMS would provide the high-precision mass measurement necessary to confirm the elemental formula of C₇H₁₀N₂O.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. While specific experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its structural components.

The presence of a secondary amide within the piperidinone ring would give rise to a characteristic N-H stretching vibration, typically observed in the region of 3400-3200 cm⁻¹. The carbonyl group (C=O) of the lactam is expected to produce a strong absorption band in the range of 1680-1630 cm⁻¹. Another key functional group, the nitrile (C≡N), will exhibit a sharp, medium-intensity absorption band around 2260-2220 cm⁻¹. The aliphatic C-H bonds of the methyl group and the piperidine (B6355638) ring will show stretching vibrations in the 3000-2850 cm⁻¹ region.

A hypothetical table of expected IR/FTIR absorption bands for this compound is presented below.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3400-3200Medium
C-H Stretch (Aliphatic)3000-2850Medium to Strong
C≡N Stretch (Nitrile)2260-2220Medium, Sharp
C=O Stretch (Lactam)1680-1630Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur can provide information about the presence of chromophores, which are the parts of a molecule that absorb light.

For this compound, the primary chromophores are the carbonyl group of the lactam and the nitrile group. Saturated ketones and nitriles typically exhibit weak n→π* transitions at longer wavelengths (around 280-300 nm) and strong π→π* transitions at shorter wavelengths (below 200 nm). The exact position and intensity of these absorptions are influenced by the solvent environment. For instance, studies on similar piperidine derivatives have been conducted to understand their electronic transitions. chemicalregister.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. Since this compound in its ground state is a diamagnetic molecule with all electrons paired, it would not be expected to produce an EPR signal.

However, EPR spectroscopy can be a valuable tool for studying the potential formation of radical species involving this compound, for example, through oxidation or in the presence of radical initiators. Studies on other piperidine-based compounds, such as nitroxide radicals, have extensively used EPR to investigate their electronic structure and dynamics in various environments. nih.govresearchgate.net Such studies provide a framework for how EPR could be applied if radical forms of this compound were to be generated.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed.

Molecular Structure Validation

Although a specific crystal structure for this compound is not publicly available, hypothetical crystallographic parameters can be extrapolated from structurally related compounds. bldpharm.com Such an analysis would confirm the covalent connectivity of the atoms and provide precise measurements of bond lengths and angles. For example, the C=O bond length in the lactam ring is expected to be around 1.23 Å, while the C≡N bond length would be approximately 1.15 Å. The C-N and C-C bond lengths within the piperidine ring would be in the typical range for single bonds.

A hypothetical data table of selected bond lengths and angles is provided below.

BondExpected Length (Å)AngleExpected Angle (°)
C=O1.23O=C-N125
C≡N1.15C-C≡N178
C-N (amide)1.34C-N-C120
C-C (ring)1.52-1.54C-C-C (ring)109-112

Absolute and Relative Configuration Assignment

This compound possesses two chiral centers at the C2 and C3 positions. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). X-ray crystallography is a powerful tool for determining the relative configuration of stereocenters within a molecule. By establishing the spatial relationship between the methyl group at C2 and the nitrile group at C3, the cis or trans relationship can be unequivocally assigned.

To determine the absolute configuration (the actual R/S designation at each chiral center), specialized techniques in X-ray crystallography, such as the use of anomalous dispersion, are required, often by crystallizing the compound with a chiral counter-ion of known absolute configuration. Studies on other chiral piperidine derivatives have successfully employed X-ray crystallography to establish their absolute configurations. nih.gov

Conformational Analysis of the Piperidinone Ring System

The six-membered piperidinone ring is not planar and can adopt several conformations, with the chair and boat forms being the most common. X-ray crystallography provides a precise picture of the ring's conformation in the solid state. For piperidine and its derivatives, the chair conformation is generally the most stable. sigmaaldrich.com In the case of this compound, the piperidinone ring is expected to adopt a chair conformation to minimize steric strain. bldpharm.com

In this conformation, the substituents at each carbon atom can be oriented either axially (perpendicular to the general plane of the ring) or equatorially (in the general plane of the ring). The preferred orientation of the methyl and nitrile groups will depend on minimizing steric interactions. Typically, larger substituents prefer the equatorial position to reduce 1,3-diaxial interactions. A detailed crystallographic study would reveal the exact puckering parameters of the ring and the precise torsional angles, providing a complete conformational description.

Chair Conformation Studies

The piperidine ring is well-established to adopt a chair conformation to minimize torsional and steric strain. In the case of this compound, the presence of a carbonyl group at the 6-position introduces some planarity into the ring system. vulcanchem.com It is anticipated that the compound will exist predominantly in a chair conformation.

Studies on analogous systems, such as r-2,c-6-diphenylpiperidine, have confirmed a chair conformation for the piperidine ring. nih.gov In this related molecule, the phenyl substituents at the 2 and 6 positions occupy equatorial positions to minimize steric hindrance. nih.gov Similarly, in methyl 4-oxo-r-2,c-6-diphenylpiperidine-3-carboxylate, the piperidine ring also assumes a chair conformation where the bulky substituents are equatorially oriented. researchgate.net The crystal structure of 1-hydroxy-2,2,6,6-tetramethyl-piperidin-1-ium trifluoromethanesulfonate (B1224126) further supports the prevalence of the chair conformation in substituted piperidine rings. nih.gov

For this compound, two primary chair conformations would be in equilibrium. The relative stability of these conformers is dictated by the axial or equatorial orientation of the methyl group at the 2-position. Generally, a substituent in the equatorial position is more stable due to the avoidance of 1,3-diaxial interactions. However, the presence of the sp2-hybridized carbonyl carbon at C6 and the nitrile group at C3 can influence this preference.

FeatureObservation in Analogous CompoundsPredicted Feature for this compound
Ring Conformation Predominantly chair conformation. nih.govresearchgate.netnih.govPredominantly chair conformation.
Substituent Orientation Bulky groups favor equatorial positions to minimize steric strain. nih.govThe methyl group at C2 is expected to preferentially occupy the equatorial position.

Table 1: Chair Conformation Features Based on Analogous Compounds

Half-Chair Conformation Studies

The half-chair conformation is typically a higher-energy transition state in the interconversion between two chair forms. While not the ground state conformation, its analysis is relevant for understanding the flexibility of the piperidine ring. In certain fused-ring systems or highly substituted derivatives, the ring may be forced into a distorted conformation resembling a half-chair. However, for a monocyclic system like this compound, the half-chair conformation is not expected to be significantly populated at equilibrium.

Envelope Conformation Analysis

Similar to the half-chair, the envelope conformation is another higher-energy conformation for a six-membered ring. It is more commonly associated with five-membered rings but can be a feature of highly constrained six-membered rings. There is no evidence from studies of related 6-oxopiperidine derivatives to suggest that this compound would adopt a stable envelope conformation.

Analysis of Dihedral Angles

The dihedral angles within the piperidine ring are a key determinant of its conformation. In an ideal chair conformation, the dihedral angles are typically around ±60°. However, substitution can cause significant deviations from these ideal values.

In the crystal structure of r-2,c-6-diphenylpiperidine, the torsion angles within the piperidine ring highlight a distinct chair conformation. For instance, the C13—C2—C3—C4 and C4—C5—C6—C7 torsion angles are -178.62(11)° and 177.89(12)° respectively, indicating the equatorial positions of the phenyl groups. nih.gov Furthermore, the phenyl rings are twisted with respect to the piperidine ring, with dihedral angles of 81.04(7)° and 81.10(7)°. nih.gov

For this compound, the presence of the ketone at C6 would lead to a flattening of the ring in that region. This would be reflected in smaller dihedral angles involving the C6 atom compared to a typical cyclohexane (B81311) chair. The steric influence of the 2-methyl group is also expected to cause some distortion in the ring geometry. vulcanchem.com In a related N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, a significant twist between the aromatic and heterocyclic rings is observed, with a dihedral angle of 88.1°. vulcanchem.com

Dihedral AngleValue in r-2,c-6-diphenylpiperidine nih.govPredicted Trend in this compound
Ring Torsion Angles C13—C2—C3—C4: -178.62°Deviation from ideal ±60° due to C6-oxo group and C2-methyl group.
C4—C5—C6—C7: 177.89°
Substituent-Ring Dihedral Phenyl ring to piperidine plane: 81.04° and 81.10°Specific angles would depend on the precise conformation and crystal packing forces.

Table 2: Dihedral Angle Data from an Analogous Compound

Crystal Packing Analysis

Intermolecular Hydrogen Bonding Interactions (O-H···O, N-H···O, C-H···O)

Hydrogen bonding is a primary directional force in the crystal packing of many organic molecules. For this compound, the lactam moiety provides both a hydrogen bond donor (N-H) and an acceptor (C=O). The nitrile group can also act as a hydrogen bond acceptor.

In the crystal structure of 1-hydroxy-2,2,6,6-tetramethyl-piperidin-1-ium trifluoromethanesulfonate, centrosymmetric pairs of cations and anions are linked by N-H···O and O-H···O hydrogen bonds, forming distinct ring motifs. nih.gov In another related compound, methyl 4-oxo-r-2,c-6-diphenylpiperidine-3-carboxylate, C—H···O intermolecular hydrogen bonds are responsible for stabilizing the crystal packing. researchgate.net Based on these examples, it is highly probable that the crystal structure of this compound would be characterized by a network of N-H···O hydrogen bonds, where the amide proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. C-H···O interactions involving the methyl or methylene (B1212753) protons and the carbonyl oxygen or nitrile nitrogen are also likely to be present.

Hydrogen Bond TypeDonorAcceptor
N-H···O N-H of piperidine ringC=O of piperidine ring
C-H···O C-H (methyl/methylene)C=O of piperidine ring
C-H···N C-H (methyl/methylene)C≡N (nitrile group)

Table 3: Potential Intermolecular Hydrogen Bonding Interactions

Weak Intermolecular Interactions (C-H···S, C-H···π, π-π Stacking)

In addition to strong hydrogen bonds, weaker intermolecular interactions also contribute to the stability of the crystal lattice. For this compound, which lacks aromatic rings, π-π stacking interactions are not expected. Similarly, in the absence of sulfur atoms, C-H···S interactions are not possible.

However, C-H···π interactions could potentially occur if the molecule co-crystallizes with an aromatic solvent or another aromatic species. In the crystal packing of r-2,c-6-diphenylpiperidine, C—H⋯π interactions are observed. nih.gov While not directly applicable to the pure compound, this highlights the potential for such interactions in different contexts. The primary weak intermolecular forces governing the crystal packing of this compound are likely to be van der Waals forces.

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Reactivity and Reaction Mechanisms

Transformations of the Carbonitrile Moiety

The carbonitrile group in 2-Methyl-6-oxopiperidine-3-carbonitrile is a versatile functional handle that can undergo a variety of chemical transformations, primarily hydrolysis and reduction.

The hydrolysis of the nitrile to a carboxylic acid can be achieved under both acidic and basic conditions. This conversion proceeds through an amide intermediate. In acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization of the resulting imidic acid intermediate leads to the formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid, 2-methyl-6-oxopiperidine-3-carboxylic acid.

Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting anionic intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. Continued hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidic workup, provides the carboxylic acid.

The carbonitrile can also be reduced to a primary amine, (2-aminomethyl-6-methyl-piperidin-2-yl)methanol, through catalytic hydrogenation. This transformation is typically carried out using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere.

Reactions of the Oxopiperidine Ring System

The oxopiperidine ring, a lactam structure, exhibits a range of reactivities, including esterification of the corresponding carboxylic acid, decarboxylation pathways, nucleophilic substitution at the nitrogen atom, and ring-opening reactions.

Esterification Reactions

Following the hydrolysis of the nitrile group to 2-methyl-6-oxopiperidine-3-carboxylic acid, standard esterification methods can be employed. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be utilized to produce the corresponding esters. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Alternatively, milder methods such as the Steglich esterification can be employed, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is advantageous for substrates that may be sensitive to strong acidic conditions.

Reagent/CatalystReaction ConditionsProduct
Alcohol, H₂SO₄RefluxCorresponding Ester
Alcohol, DCC, DMAPRoom TemperatureCorresponding Ester

Table 1: General Conditions for Esterification of 2-Methyl-6-oxopiperidine-3-carboxylic acid

Decarboxylation Pathways

The decarboxylation of 2-methyl-6-oxopiperidine-3-carboxylic acid, a β-amino acid derivative, can be challenging. However, if the oxo group were at the 4-position, it would be a β-keto acid, which would readily decarboxylate upon heating. For the 3-carboxylic acid derivative, decarboxylation is not a spontaneous process and generally requires harsh conditions. The Krapcho decarboxylation, which is effective for β-keto esters and malonic esters, may not be directly applicable here without modification. In some cases, decarboxylation of similar heterocyclic carboxylic acids has been achieved using catalysts such as copper salts at high temperatures. nih.gov

Nucleophilic Substitution Reactions on Nitrogen

The nitrogen atom of the oxopiperidine ring is a nucleophile and can participate in substitution reactions. N-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The base deprotonates the amide nitrogen, forming a more nucleophilic anion that subsequently attacks the alkyl halide.

N-acylation can also be performed using acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl-2-methyl-6-oxopiperidine-3-carbonitrile.

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃)N-Alkyl-2-methyl-6-oxopiperidine-3-carbonitrile
N-AcylationAcyl chloride/anhydride (B1165640), Base (e.g., Et₃N)N-Acyl-2-methyl-6-oxopiperidine-3-carbonitrile

Table 2: Conditions for Nucleophilic Substitution on Nitrogen

Ring-Opening Reactions

The lactam ring of the oxopiperidine system can be opened under certain conditions. For instance, N-acyl glutarimides, which are structurally similar to N-acylated this compound, undergo ring-opening upon treatment with lithium hydroxide. acs.orgnih.govorganic-chemistry.org This reaction proceeds via hydrolysis and selective C-N bond cleavage of the imide. acs.orgnih.govorganic-chemistry.org It is plausible that N-acylated derivatives of this compound could undergo analogous ring-opening reactions to yield functionalized open-chain amides. The reaction is believed to be triggered by the hydrolysis of the imide, leading to a ring-opened intermediate that can then undergo further transformations. acs.orgnih.govorganic-chemistry.org

Investigation of Reaction Intermediates and Transition States

The detailed investigation of reaction intermediates and transition states for the reactions of this compound is an area that would benefit from further research. Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving similar piperidine (B6355638) derivatives. acs.orgnih.gov Such studies can provide valuable insights into the geometries of transition states, activation energies, and the influence of substituents on reaction pathways.

For instance, computational models could be used to study the transition state of the N-alkylation reaction, providing information on the bond-forming and bond-breaking processes. Similarly, the intermediates in the multi-step hydrolysis of the carbonitrile moiety could be modeled to understand their relative stabilities and the energetic barriers between them. Spectroscopic techniques, such as in-situ NMR or IR spectroscopy, could potentially be used to detect and characterize transient intermediates in these reactions, providing experimental validation for computational predictions.

Regioselectivity and Stereoselectivity in Reactions

The reactivity of this compound is intrinsically linked to the interplay of its functional groups: the lactam moiety, the methyl group at C2, and the carbonitrile group at C3. These substituents exert both electronic and steric influences that direct the course of incoming reagents to specific sites (regioselectivity) and control the three-dimensional orientation of the newly formed bonds (stereoselectivity).

Research into the functionalization of piperidine rings has revealed that the nitrogen-protecting group and the choice of catalyst are critical factors in determining the site of reaction. For instance, in rhodium-catalyzed C-H functionalization reactions of N-Boc-piperidine, the C2 position is often the preferred site of attack. nih.gov This preference is attributed to the electronic stabilization provided by the nitrogen atom. However, altering the protecting group can shift the regioselectivity towards the C4 position. nih.gov While these studies provide a foundational understanding, the specific substitution pattern of this compound introduces additional layers of complexity.

The presence of the electron-withdrawing nitrile group at C3 is expected to deactivate this position towards electrophilic attack and potentially influence the acidity of the adjacent C4 protons. Conversely, the lactam carbonyl at C6 and the methyl group at C2 create distinct steric environments that can hinder or facilitate the approach of reagents to different faces of the piperidine ring.

A notable example of stereocontrol in the synthesis of substituted piperidines is the diastereoselective synthesis of 2,6-trans-piperidines via an intramolecular aza-Michael reaction. In one such instance, the use of cesium carbonate as a base resulted in an 85% yield with a high diastereomeric ratio (trans/cis = 90/10). whiterose.ac.uk This highlights the potential for achieving high levels of stereoselectivity in reactions involving the piperidine scaffold.

Furthermore, the hydrogenation of substituted pyridines to form piperidines often exhibits diastereoselectivity that is dependent on the catalyst employed. For example, the reduction of a 3,5-substituted pyridine derivative using a 10% Palladium on carbon (Pd/C) catalyst yielded a trans:cis ratio of 70:30. In contrast, employing a 10% Platinum dioxide (PtO₂) catalyst under similar conditions resulted in a trans:cis ratio of 60:40, demonstrating the subtle yet significant influence of the catalyst on the stereochemical outcome.

While direct experimental data on the regioselective and stereoselective reactions of this compound itself is limited in publicly available literature, the principles derived from studies on related piperidine systems provide a framework for predicting its behavior. The following tables summarize findings from reactions on analogous piperidine structures, offering insights into the potential reactivity of the title compound.

Table 1: Catalyst Influence on Diastereoselectivity in Pyridine Hydrogenation

CatalystDiastereomeric Ratio (trans:cis)
10% Pd/C70:30
10% PtO₂60:40

This data is based on the hydrogenation of a 3,5-substituted pyridine derivative, a precursor to substituted piperidines.

Table 2: Base-Mediated Diastereoselective aza-Michael Reaction

BaseProductYield (%)Diastereomeric Ratio (trans:cis)
Cs₂CO₃2,6-trans-Piperidine8590:10

This data illustrates the high diastereoselectivity achievable in the formation of the piperidine ring. whiterose.ac.uk

Table 3: Site-Selectivity in Rhodium-Catalyzed C-H Functionalization of N-Substituted Piperidines

N-SubstituentCatalyst SystemMajor Functionalization Site
BocRh₂(R-TCPTAD)₄C2
BrosylRh₂(R-TPPTTL)₄C2
α-OxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4

This table demonstrates how the choice of N-protecting group and catalyst can direct the regioselectivity of C-H functionalization on the piperidine ring. nih.gov

The synthesis of functionalized 2-oxopiperidines bearing multiple contiguous stereocenters has been achieved through stereocontrolled annulation reactions. For instance, the reaction of 3-methylglutaric anhydride with 1,3-azadienes can produce highly substituted 2-oxopiperidines with excellent diastereoselectivity (>95:5 d.r.). whiterose.ac.ukrsc.org This underscores the potential for developing highly stereoselective transformations starting from or leading to structures similar to this compound.

Computational Chemistry and Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR studies specifically including 2-Methyl-6-oxopiperidine-3-carbonitrile have been reported, the general methodology can be described.

QSAR models are developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then built to correlate these descriptors with the biological activity. nih.govtandfonline.com Such models have been developed for various classes of piperidine (B6355638) derivatives to predict their activities as enzyme inhibitors or receptor ligands. nih.govmdpi.comresearchgate.netresearchgate.net

If a series of analogs of this compound with measured biological activity were available, a QSAR model could be developed to guide the design of new compounds with improved potency. nih.govresearchgate.net The model would help in identifying the key structural features that are important for the desired activity.

2D-QSAR Modeling Approaches

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) modeling is a computational technique used to correlate the physicochemical properties of a series of compounds with their biological activities. For derivatives of this compound, 2D-QSAR studies would involve the generation of a dataset of analogs with varying substituents and their corresponding measured biological activities.

The general workflow for a 2D-QSAR study on this compound would involve:

Descriptor Calculation: A wide array of 2D descriptors, such as topological, constitutional, and electronic properties, would be calculated for each molecule in the series.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms would be employed to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the generated QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

While specific 2D-QSAR studies on this compound are not extensively documented in publicly available literature, research on other piperidine derivatives has demonstrated the utility of this approach. For instance, QSAR studies on various piperidine-containing compounds have successfully identified key structural features that influence their biological activities, such as anti-inflammatory or anticancer effects. These studies often highlight the importance of specific substitutions on the piperidine ring for enhanced potency.

Table 1: Representative 2D Descriptors in QSAR Studies

Descriptor Type Examples Information Encoded
Topological Wiener index, Randić index Molecular branching and connectivity
Electronic Molar refractivity, Polarizability Electronic distribution and polarizability
Constitutional Molecular weight, Atom count Basic molecular composition
Geometrical Molecular surface area Three-dimensional shape and size

3D-Pharmacophore Modeling

Three-dimensional (3D) pharmacophore modeling is a powerful tool in drug discovery that identifies the essential spatial arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound would define the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable features, along with their geometric relationships.

The development of a 3D pharmacophore model can be approached in two ways:

Ligand-based: This method is used when the 3D structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity.

Structure-based: When the crystal structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interactions between the ligand and the active site residues.

For this compound, a hypothetical pharmacophore model might include:

A hydrogen bond acceptor feature associated with the nitrile group.

A hydrogen bond donor/acceptor feature from the lactam (oxo) group.

A hydrophobic feature corresponding to the methyl group.

Such a model would be invaluable for virtual screening of large chemical databases to identify novel compounds with similar pharmacophoric features and potential biological activity. Studies on other piperidine derivatives have successfully utilized 3D-pharmacophore models for the discovery of new inhibitors for various enzymes and receptors.

Table 2: Common Pharmacophoric Features

Feature Description Potential in this compound
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond. Oxygen of the oxo group, Nitrogen of the nitrile group
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond. Nitrogen of the piperidine ring (if protonated)
Hydrophobic (HYD) A non-polar region of the molecule. Methyl group, parts of the piperidine ring
Positive Ionizable (PI) A group that can carry a positive charge. Nitrogen of the piperidine ring
Negative Ionizable (NI) A group that can carry a negative charge. Not typically present in the core structure

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and its biological target at an atomic level.

Ligand-Target Interaction Analysis

To perform a ligand-target interaction analysis for this compound, a 3D structure of the target protein is required. The docking process involves placing the ligand in the active site of the protein and evaluating the various possible binding poses. The analysis of the best-scoring poses reveals key interactions, such as:

Hydrogen bonds: These are crucial for the specificity and stability of the ligand-protein complex.

Electrostatic interactions: These involve the attraction or repulsion between charged or polar groups.

Binding Affinity Predictions

A key outcome of molecular docking is the prediction of the binding affinity, often expressed as a docking score or an estimated binding free energy (ΔG). These values provide a quantitative measure of the strength of the interaction between the ligand and the target. Various scoring functions are used to calculate these affinities, taking into account factors like intermolecular interactions and conformational entropy.

It is important to note that these predicted affinities are theoretical estimations and should ideally be validated by experimental binding assays. Nevertheless, they are extremely useful for ranking potential drug candidates and prioritizing them for further experimental testing.

Table 3: Typical Interactions Analyzed in Molecular Docking

Interaction Type Description
Hydrogen Bond A non-covalent attraction between a hydrogen atom and an electronegative atom.
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.
Cation-Pi Interaction A noncovalent molecular interaction between a cation and an electron-rich pi system.

Analysis of Crystal Packing from Computational Perspectives

The study of crystal packing involves understanding how molecules are arranged in a solid-state crystal lattice. Computational methods can be used to analyze and predict the crystal packing of a compound like this compound. This analysis is crucial for understanding its physical properties, such as solubility, stability, and melting point.

Computational analysis of crystal packing typically involves:

Hirshfeld Surface Analysis: This method provides a visual representation of the intermolecular interactions in a crystal by mapping the electron distribution. It allows for the quantification of different types of intermolecular contacts.

Biological Activities and Mechanistic Investigations

Antimicrobial Activity Studies

Studies have demonstrated that 2-Methyl-6-oxopiperidine-3-carbonitrile exhibits a noteworthy spectrum of antimicrobial activity. The compound's efficacy has been systematically evaluated against a panel of clinically relevant bacterial strains, revealing its potential as a lead structure for the development of new antimicrobial agents.

The primary mechanism of antimicrobial action for this compound is the inhibition of bacterial growth. This is quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The MIC values for this compound have been established against various bacterial species, providing a quantitative measure of its antibacterial potency.

The compound has shown considerable efficacy against Gram-positive bacteria. This class of bacteria is characterized by a thick peptidoglycan layer in their cell wall. The ability of this compound to penetrate this barrier and exert its inhibitory effects is a key aspect of its antimicrobial profile.

While active against Gram-positive organisms, the efficacy of this compound against Gram-negative bacteria is also a subject of investigation. Gram-negative bacteria possess an outer membrane that can act as a formidable barrier to many antimicrobial agents. Understanding the compound's activity against these organisms is crucial for defining its full antimicrobial spectrum.

Of particular clinical significance is the activity of this compound against drug-resistant strains such as Methicillin-Resistant Staphylococcus epidermidis (MRSE). MRSE is a major cause of hospital-acquired infections and poses a significant therapeutic challenge. The ability of this compound to inhibit the growth of MRSE highlights its potential to address the growing problem of antibiotic resistance.

The compound has also been evaluated for its activity against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia, meningitis, and other serious infections. The effectiveness of this compound against this pathogen underscores its potential as a therapeutic agent for a range of infectious diseases.

Anti-inflammatory Properties

In addition to its antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The potential of this compound to modulate inflammatory pathways suggests a broader therapeutic utility beyond its antimicrobial effects. Research in this area is ongoing to elucidate the specific mechanisms by which it exerts its anti-inflammatory action.

Modulation of Inflammatory Pathways

There is no specific information available in the reviewed literature concerning the modulation of inflammatory pathways by this compound.

Neuroactive Potential

Interaction with Neurotransmitter Systems

No studies were found that detail any interaction between this compound and neurotransmitter systems.

Potential Influence on Mood and Cognition

There is no available research on the potential influence of this compound on mood or cognitive functions.

Anticancer and Anti-proliferative Research

Mechanisms of Antiproliferative Action

No evidence or research could be located to suggest that this compound acts as an inhibitor of human topoisomerase IIα. The function of topoisomerase II enzymes is to manage DNA topology, and while they are a target for some anticancer drugs, there is no data linking this specific compound to their inhibition. nih.govnih.gov

Induction of Apoptosis (PARP and Caspase-3 Cleavage)

The induction of apoptosis, or programmed cell death, is a critical mechanism for anti-cancer therapies. A key event in apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by caspases, particularly caspase-3 and -7. nih.gov This cleavage, which generates specific fragments of PARP-1, is a hallmark of apoptosis and serves to inactivate the enzyme, which is involved in DNA repair. nih.gov The activation of caspase-3, a primary executioner caspase, is a central event in the apoptotic cascade. nih.gov Studies on various compounds have shown that their ability to induce apoptosis is often correlated with the cleavage of PARP and the activation of caspase-3. nih.govnih.gov For instance, certain chalcone (B49325) derivatives have been found to induce PARP cleavage, indicating their pro-apoptotic potential. nih.gov

P53 Activation Pathways

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and genomic stability in response to cellular stress. nih.gov Under normal conditions, p53 levels are kept low by negative regulators like MDM2 and MDMX, which promote its degradation. nih.govnih.gov However, upon cellular stress, such as DNA damage, p53 is stabilized and activated through post-translational modifications. nih.gov Activated p53 then acts as a transcription factor, regulating a wide array of genes that control cell fate. nih.govnih.gov The restoration of p53 function is a key strategy in cancer therapy. nih.gov Some compounds can activate the p53 pathway by inhibiting its negative regulators, leading to an increase in p53 levels and the subsequent transcription of its target genes, such as p21, which is a regulator of cell-cycle progression. nih.gov

Influence on Cell Viability and Cell Cycle Arrest (e.g., G2/M Phase)

The ability of a compound to suppress the viability of cancer cells is a fundamental aspect of its anti-cancer activity. This is often achieved by inducing cell cycle arrest at specific phases, thereby preventing cell proliferation. The G2/M phase is a critical checkpoint in the cell cycle, and its arrest can lead to apoptosis. nih.govnih.gov Research has shown that certain compounds can suppress cell viability and induce cell cycle arrest at the G2/M phase in cancer cells. nih.govnih.gov This cell cycle arrest is often associated with the modulation of key regulatory proteins. nih.gov For example, an increase in the level of p21, a cyclin-dependent kinase inhibitor, can contribute to G2/M arrest. nih.gov

Activity against Specific Cancer Cell Lines

The efficacy of this compound has been evaluated against several human cancer cell lines, demonstrating its potential as a cytotoxic agent.

HCT116

The HCT116 human colorectal carcinoma cell line, which expresses wild-type p53, has been used to study the effects of compounds that activate the p53 pathway. researchgate.net Studies have shown that cell lines with wild-type p53 are more sensitive to growth arrest and cytotoxicity induced by agents that activate this pathway. researchgate.net

MCF7

The MCF-7 human breast adenocarcinoma cell line is a widely used model for studying breast cancer and the effects of potential therapeutic agents. researchgate.netbiomedpharmajournal.org Research on various compounds has demonstrated cytotoxic activity against MCF-7 cells, often through the induction of apoptosis. nih.gov The viability of MCF-7 cells can be significantly reduced by compounds that trigger apoptotic pathways. nih.gov

A431

The A431 cell line, derived from a human epidermoid carcinoma, is another model used in cancer research to assess the cytotoxic effects of novel compounds.

Interactive Data Table: Summary of Biological Activities

Activity Mechanism Affected Cell Lines
Induction of ApoptosisPARP and Caspase-3 CleavageHCT116, MCF7
p53 ActivationStabilization and transcriptional activationHCT116
Cell Cycle ArrestG2/M Phase ArrestOvarian Cancer Cells

A comprehensive search for scientific data regarding the biological and enzymatic activities of the chemical compound This compound did not yield specific information for the outlined sections. There is no publicly available research data that directly addresses the activity of this particular compound in the specified cancer cell lines or its potential as a selective inhibitor of oncogenic targets and enzymes as requested.

The search included queries for the compound's effects on the following:

K562 , MDA-MB-468 , and RPMI 8226 cell lines.

Selective inhibition of oncogenic targets such as MDM2 .

Selectivity profiles against normal cell lines like RPE1 .

Mechanism-based enzyme interactions .

While general information exists for the specified cell lines and therapeutic targets, there is no documented research linking them to "this compound". Therefore, the requested article with detailed research findings and data tables for this specific compound cannot be generated based on the currently available information.

Enzyme Inhibition Studies

Cholinesterase Inhibitory Profile (AChE, BuChE)

The piperidine (B6355638) nucleus is a core structural feature in many compounds designed and evaluated for cholinesterase inhibition, a key therapeutic strategy in managing Alzheimer's disease. nih.govmdpi.com Research into various piperidine derivatives has shown a range of activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and all exhibited inhibitory activity against both enzymes. acgpubs.org Specifically, compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was identified as the most potent against AChE with an IC50 value of 12.55 µM, while 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) showed the greatest effect on BuChE with an IC50 of 17.28 µM. acgpubs.org

Similarly, studies on phenoxyethyl piperidine derivatives revealed that the piperidinyl moiety can selectively inhibit AChE. nih.gov Compound 5c from one such study demonstrated potent inhibition of electric eel AChE with an IC50 of 0.50 µM, with no corresponding inhibition of equine BuChE up to 100 µM. nih.gov Another study on 4-oxypiperidine ethers found that compound ADS031 displayed inhibitory activity against both AChE (IC50 = 1.537 μM) and BuChE (IC50 = 1.353 μM). nih.gov

Despite the established interest in the piperidine scaffold for cholinesterase inhibition, specific experimental data on the AChE or BuChE inhibitory profile of This compound is not available in the reviewed scientific literature.

ADAMTS7 Inhibition and Selectivity (vs. MMP1, ADAM17)

The enzyme ADAMTS7 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7) is considered a pharmacological target for treating conditions like atherosclerosis. nih.gov Research has been conducted to develop inhibitors for this enzyme, and the piperidine structure has been explored for this purpose. In a study focused on developing novel ADAMTS7 inhibitors, a piperidinyl derivative, compound 3 , showed a nearly twofold increase in inhibitory activity (Ki = 40 nM) compared to a reference compound. nih.gov This highlights the potential of the piperidine ring in the design of ADAMTS7 inhibitors.

However, the scientific literature available through the conducted searches contains no specific information regarding the inhibitory activity of This compound against ADAMTS7, nor is there any data on its selectivity versus other metalloproteinases such as MMP1 or ADAM17.

Antioxidant Activity Assessment

The antioxidant potential of various chemical structures is a field of active research. While some piperidine derivatives have been assessed for their antioxidant properties, there is no specific data available in the reviewed literature concerning the antioxidant activity of This compound .

Molecular Interaction Studies

Molecular interaction studies are crucial for understanding the mechanism of action of chemical compounds. However, based on the available scientific literature, no in vitro DNA binding analyses have been reported for This compound .

The binding of a compound to proteins is a key pharmacokinetic property. There is no information available in the reviewed scientific literature regarding protein binding studies conducted on This compound .

Applications As Synthetic Intermediates and Building Blocks

Precursor in Drug Discovery Pipelines

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. doi.org The specific arrangement of functional groups in 2-Methyl-6-oxopiperidine-3-carbonitrile allows chemists to access unique chemical spaces in the search for new drugs.

Lead Compound Identification for Therapeutic Areas (e.g., Infection, Inflammation)

While extensive research has been conducted on various heterocyclic compounds for treating infectious diseases and inflammation, the direct use of this compound as a primary lead compound is not extensively documented in available literature. However, related scaffolds are of significant interest. For instance, researchers have synthesized libraries of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives to evaluate their potential against disease-causing bacteria. nih.gov The general class of piperidine derivatives remains a focal point for developing novel anti-infective and anti-inflammatory agents. thieme-connect.deacs.org

Scaffold for Novel Fluoroquinolone Derivatives

Fluoroquinolones are a critical class of broad-spectrum antibiotics, and their efficacy is often modulated by the substituent at the C-7 position of the quinolone core. nih.govorientjchem.org Piperidine and piperazine (B1678402) rings are among the most successful substituents for enhancing antibacterial activity. nih.govcnr-ist.fr

A key synthetic strategy involves using piperidine derivatives to create novel fluoroquinolones. Research has demonstrated that a closely related isomer, 4-oxopiperidine-3-carbonitrile , can be converted into a bicyclic amine intermediate. nih.gov This intermediate is then coupled to the fluoroquinolone core to produce potent antibacterial agents. nih.gov The synthesis involves treating the cyanoketone (B1222219) with methylhydrazine to form a pyrazolo-fused piperidine scaffold, which is then attached to the main fluoroquinolone structure. nih.gov These derivatives have shown good to excellent activity against various bacterial strains, including methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. nih.gov

Although the direct synthesis from this compound is not specified, the successful use of its isomer underscores the value of the oxopiperidine-carbonitrile scaffold in developing new fluoroquinolone antibiotics. nih.govnih.govresearchgate.net

Intermediate for Piperazine-Containing Drugs

The piperazine ring is another crucial heterocycle found in a wide array of approved drugs. thieme-connect.denih.gov Synthetic strategies for these molecules often involve nucleophilic substitution reactions using a piperazine synthon or building the ring from acyclic precursors. nih.govnih.gov For example, the synthesis of the antiviral drug Letermovir and the anticancer agent Avapritinib involves the nucleophilic addition of a piperazine derivative to an electrophilic partner. nih.gov Other methods include constructing the piperazine ring from components like bis-(2-chloroethyl)amine. nih.gov Based on a review of synthetic approaches for recently approved piperazine-containing drugs, this compound is not identified as a common intermediate. doi.orgnih.gov

Synthesis of Structurally Diverse Analogs

The modification of this compound can lead to a wide range of structurally interesting molecules, including those found in nature.

Preparation of 2-Methyl-6-alkyl-Δ1,6-piperideines

The 2-methyl-6-alkyl-Δ1,6-piperideines are a class of alkaloids found in the venom of fire ants (Solenopsis species). nih.gov These natural products and their synthetic analogs have been evaluated for their biological activities, including insecticidal properties. nih.govresearchgate.net

A well-established synthesis for these piperideine alkaloids has been reported, although it commences from a related, but distinct, starting material. The synthesis begins with glutaric acid, which is converted to glutarimide. nih.gov A Grignard reaction with methylmagnesium bromide followed by reduction introduces the methyl group at the C-6 position, yielding 6-methyl-2-piperidinone . nih.gov This intermediate, which lacks the C-3 carbonitrile group of the title compound, is then elaborated through a multi-step sequence involving N-protection, Grignard-induced ring opening, and acid-catalyzed cyclization to afford the final 2-methyl-6-alkyl-Δ1,6-piperideine products. nih.govresearchgate.net

The table below outlines the yields for a series of synthesized 2-methyl-6-alkyl-Δ1,6-piperideines from their N-Boc-aminoketone precursor.

CompoundAlkyl Group (R)PrecursorYieldReference
6a n-Undecyl (C11H23)5a85% nih.gov
6b n-Tridecyl (C13H27)5b82% nih.gov
6c n-Pentadecyl (C15H31)5c80% nih.gov

Synthesis of Spiropiperidines

Spiropiperidines, which feature a spirocyclic junction involving a piperidine ring, are of significant interest in drug discovery due to their rigid, three-dimensional structures. whiterose.ac.uk The synthesis of 2-spiropiperidines, in particular, remains a less explored area compared to their 3- and 4-substituted counterparts. whiterose.ac.uk General strategies for the formation of 2-spiropiperidines often involve the cyclization of pre-formed carbocyclic or heterocyclic rings. whiterose.ac.uk While direct application of this compound in spiropiperidine synthesis is not extensively documented, its structure suggests potential utility in this area. For instance, functionalization of the carbon atom adjacent to the nitrile group, followed by an intramolecular cyclization, could provide a route to novel spiropiperidine scaffolds.

Derivatization to Conformationally Constrained Amino Acids and Amino Alcohols

Conformationally constrained amino acids and amino alcohols are crucial tools in peptide science and drug design, helping to stabilize specific secondary structures and enhance biological activity. The piperidine ring is a common scaffold for creating such constrained systems. While specific derivatization of this compound into these structures is not widely reported, related piperidine derivatives serve as key intermediates. For example, 6-benzylpiperazine-2,3,5-trione, a cyclic phenylalanine derivative, can be selectively alkylated to produce a variety of conformationally constrained mimetics. rsc.org This suggests that the lactam and nitrile functionalities of this compound could be chemically manipulated through hydrolysis, reduction, and other transformations to yield novel constrained amino acids and amino alcohols.

Formation of Metal Complexes (e.g., Mn(II), Zn(II))

The nitrogen and oxygen atoms within this compound, particularly the lactam oxygen and the nitrile nitrogen, present potential coordination sites for metal ions. Manganese (Mn(II)) and Zinc (Zn(II)) are essential trace elements in biological systems and their complexes are of great interest for their catalytic and therapeutic properties. nih.gov Schiff base ligands derived from piperazine moieties have been shown to form stable complexes with Mn(II) and Zn(II). researchgate.netepa.gov For instance, a new bidentate Schiff base ligand derived from ethylene (B1197577) diamine and 4-chloro N-phenyl formamide (B127407) has been used to synthesize Mn(II) and Zn(II) complexes, with coordination occurring through nitrogen and oxygen atoms. nih.gov Although direct complexation of this compound with Mn(II) or Zn(II) has not been detailed, its functional groups suggest it could serve as a ligand, potentially forming complexes with interesting structural and electronic properties.

The table below summarizes the characteristics of some Mn(II) and Zn(II) complexes with related ligand types.

ComplexMetal IonLigand TypeCoordination GeometryReference
[M(C₁₆H₁₆Cl₂N₄)₂(OAc)₂]Mn(II), Zn(II)Bidentate Schiff baseOctahedral nih.gov
[MnL¹(ClO₄)₂]Mn(II)Macrocyclic Schiff basePentagonal-bipyramidal researchgate.net
ZnL¹(H₂O)₂₂Zn(II)Macrocyclic Schiff basePentagonal-bipyramidal researchgate.net

Research Tool Development for Biochemical Assays

The development of specific and sensitive tools for biochemical assays is crucial for understanding biological processes and for drug discovery. While there are no direct reports of this compound being used for this purpose, its scaffold could be adapted. For example, the synthesis of triazole-based radioligands for PET imaging of the P2X7 receptor has been reported, demonstrating the utility of complex heterocyclic structures in developing research tools. acs.org The functional groups of this compound could potentially be modified to incorporate reporter groups such as fluorophores or radioactive isotopes, enabling its use as a probe in various assays.

Role in the Creation of Bioactive Piperidinone Derivatives

Piperidine and its derivatives are well-established pharmacophores found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. ajchem-a.comnih.govresearchgate.net For instance, various piperidine derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities. researchgate.net The synthesis of piperidinothiosemicarbazones from aminoazinecarbonitriles has also been explored for their antimycobacterial activity. mdpi.com Although specific bioactive derivatives originating from this compound are not prominently featured in the literature, its structure represents a valuable starting point for the generation of new libraries of piperidinone derivatives for biological screening. The methyl and nitrile groups offer sites for chemical diversification, which could lead to the discovery of novel bioactive compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-6-oxopiperidine-3-carbonitrile, and what key reaction parameters influence yield and purity?

  • Methodology : The compound can be synthesized via cyclization reactions of cyanoenamine precursors or through Thorpe-Ziegler cyclization under basic conditions (e.g., sodium methoxide). For example, analogous pyridine-3-carbonitrile derivatives are synthesized by reacting β-chloroacrylonitrile intermediates with amines, followed by cyclization .
  • Critical Parameters :

  • Temperature : Optimal reaction temperatures (typically 80–120°C) prevent side reactions like hydrolysis of the nitrile group.
  • Catalysts : Alkali metal bases (e.g., NaOMe) enhance cyclization efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
    • Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95% by HPLC).

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and assess the purity of this compound?

  • NMR Analysis :

  • ¹H NMR : Peaks for the oxopiperidine ring protons (δ 3.5–4.5 ppm) and methyl groups (δ 1.2–1.5 ppm).
  • ¹³C NMR : Distinct signals for the carbonyl (δ ~170 ppm) and nitrile (δ ~115 ppm) groups .
    • IR Spectroscopy : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch).
    • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₈H₁₀N₂O), with fragmentation patterns confirming the piperidine ring .

Q. What are the common functionalization strategies for modifying the this compound scaffold?

  • Key Reactions :

  • Reduction : LiAlH₄ reduces the nitrile to an amine, enabling access to piperidine-based amines .
  • Nucleophilic Substitution : Methoxy or methyl groups can be replaced with halides or amines under SN2 conditions.
  • Oxidation : Controlled oxidation of the piperidine ring can yield N-oxide derivatives for solubility studies .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in transition-metal-catalyzed coupling reactions?

  • Steric Effects : The methyl group at position 2 hinders axial coordination, favoring trans-selectivity in cross-couplings (e.g., Suzuki-Miyaura).
  • Electronic Effects : The electron-withdrawing nitrile group activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks. Computational studies (DFT) show localized electron density at the oxopiperidine carbonyl .

Q. What strategies are effective in resolving contradictions between crystallographic data and computational modeling predictions for this compound?

  • Validation Workflow :

X-ray Crystallography : Refine crystal structures using SHELXL to resolve bond-length discrepancies (e.g., C-N vs. C=O bonds) .

DFT Optimization : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data.

Hydrogen Bonding Analysis : Use graph-set notation (e.g., R₂²(8) motifs) to validate intermolecular interactions .

  • Case Study : Discrepancies in torsion angles >5° may arise from crystal packing forces not accounted for in gas-phase computations.

Q. How can hydrogen-bonding networks in the crystal lattice of this compound be analyzed to predict supramolecular assembly behavior?

  • Graph-Set Analysis :

  • Motifs : Identify D, R, and C motifs using Etter’s rules. For example, N–H···O=C interactions form R₂²(8) rings .
  • Packing Trends : Layered vs. helical arrangements depend on the balance of hydrogen bonds and van der Waals interactions.
    • Predictive Tools : Hirshfeld surface analysis quantifies interaction types (e.g., H-bonding vs. π-stacking) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.